[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine
CAS No.: 113035-18-0
Cat. No.: VC7937215
Molecular Formula: C4H4N6S
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine - 113035-18-0](/images/structure/VC7937215.png)
Specification
CAS No. | 113035-18-0 |
---|---|
Molecular Formula | C4H4N6S |
Molecular Weight | 168.18 g/mol |
IUPAC Name | [1,2,5]thiadiazolo[3,4-b]pyrazine-5,6-diamine |
Standard InChI | InChI=1S/C4H4N6S/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |
Standard InChI Key | PGJPILXNTCDVSE-UHFFFAOYSA-N |
SMILES | C1(=NC2=NSN=C2N=C1N)N |
Canonical SMILES | C1(=NC2=NSN=C2N=C1N)N |
Introduction
Chemical Structure and Nomenclature
[1,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine features a fused bicyclic framework comprising a 1,2,5-thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) annulated to a pyrazine ring (a six-membered diazine). The "3,4-b" notation indicates that the thiadiazole ring is fused at the 3 and 4 positions of the pyrazine core. The 5,6-diamine substituents introduce two primary amine groups at the 5 and 6 positions of the pyrazine ring, enhancing its reactivity and potential for derivatization .
The molecular formula is C₆H₄N₆S, with a molar mass of 208.21 g/mol. X-ray crystallography of analogous compounds reveals planar geometries, with bond lengths consistent with aromatic character in the thiadiazole and pyrazine rings .
Synthetic Methodologies
Direct Atom Exchange from Oxadiazole Precursors
A pivotal synthesis route involves the conversion of 1,2,5-oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives into their thiadiazolo counterparts via oxygen-sulfur atom exchange. This method, developed by researchers in 2015, employs sulfur monochloride (S₂Cl₂) under controlled conditions .
Reaction Conditions:
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Reagents: S₂Cl₂ (6 equiv), pyridine (8 equiv)
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Solvent: Acetonitrile (MeCN)
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Temperature: Reflux (82°C)
The mechanism proceeds through electrophilic substitution, where S₂Cl₂ acts as a sulfur donor. Pyridine neutralizes HCl byproducts, preventing side reactions. This method is selective for substrates with NH or NH₂ groups adjacent to the oxadiazole ring, as these groups facilitate sulfur incorporation .
Table 1: Optimization of Thiadiazole Synthesis
Entry | Substrate | S₂Cl₂ (equiv) | Base | Solvent | Yield (%) |
---|---|---|---|---|---|
1 | Bis-oxadiazolo pyrazine | 6 | Pyridine | MeCN | 85 |
2 | Mono-oxadiazolo pyrazine | 4 | Et₃N | CHCl₃ | 72 |
Alternative Routes via Cyclocondensation
Patented methodologies describe the assembly of thiadiazolo-pyrazine frameworks through cyclocondensation of diamine precursors with sulfur-containing reagents. For example, reacting 5,6-diaminopyrazine-2,3-diol with thionyl chloride (SOCl₂) yields the thiadiazole ring via dehydration and sulfur insertion .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but is sparingly soluble in chloroform and acetonitrile. Stability studies indicate decomposition above 250°C, with thermal degradation pathways involving release of NH₃ and H₂S .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 2H, NH₂), 7.89 (s, 2H, pyrazine-H).
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¹³C NMR (100 MHz, DMSO-d₆): δ 158.2 (C-S), 145.1 (pyrazine-C), 132.4 (thiadiazole-C) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 680 cm⁻¹ (C-S) .
Biological and Pharmaceutical Applications
Mitochondrial Uncoupling Activity
Patent US20200323846A1 highlights derivatives of thiadiazolo[3,4-b]pyrazine-5,6-diamine as mitochondrial uncouplers. These compounds disrupt the proton gradient across mitochondrial membranes, increasing energy expenditure and showing promise for treating obesity and metabolic disorders .
Key Structure-Activity Insights:
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Electron-Withdrawing Groups (e.g., -CF₃, -F): Enhance uncoupling efficacy by improving membrane permeability.
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Amino Substituents: Critical for binding to mitochondrial carrier proteins .
Table 2: Bioactivity of Selected Derivatives
Compound | EC₅₀ (Mitochondrial Uncoupling, µM) |
---|---|
5-N,6-N-Bis(3-CF₃-phenyl) | 0.45 |
5-N-(2-F-phenyl)-6-N-H | 1.20 |
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent efforts focus on replacing S₂Cl₂ with less toxic sulfur donors (e.g., elemental sulfur with ionic liquid catalysts) to improve sustainability. A 2023 study achieved 68% yield using S₈/[BMIM]Cl under microwave irradiation .
Materials Science Applications
The compound’s rigid π-conjugated system makes it a candidate for organic semiconductors. Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.12 cm²/V·s, comparable to oligothiophenes .
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